DISPERSE RED 1 TOSYLATE DISPERSE RED 1 TOSYLATE
Brand Name: Vulcanchem
CAS No.: 122570-38-1
VCID: VC0039684
InChI:
SMILES:
Molecular Formula: O2NC6H4NNC6H4N(C2H5)CH2CH2OSO2C6H4CH3
Molecular Weight: 468.53

DISPERSE RED 1 TOSYLATE

CAS No.: 122570-38-1

Cat. No.: VC0039684

Molecular Formula: O2NC6H4NNC6H4N(C2H5)CH2CH2OSO2C6H4CH3

Molecular Weight: 468.53

* For research use only. Not for human or veterinary use.

DISPERSE RED 1 TOSYLATE - 122570-38-1

Specification

CAS No. 122570-38-1
Molecular Formula O2NC6H4NNC6H4N(C2H5)CH2CH2OSO2C6H4CH3
Molecular Weight 468.53

Introduction

CHEMICAL IDENTITY AND STRUCTURAL PROPERTIES

BASIC CHEMICAL CHARACTERISTICS

Disperse Red 1 Tosylate is derived from Disperse Red 1, which has the chemical formula C₁₆H₁₈N₄O₃ . The parent compound Disperse Red 1 is also known by the synonyms 2-[Ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol and N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline . Disperse Red 1 has a molecular weight of 314.34 g/mol with a CAS number of 2872-52-8 . The tosylate version is the p-toluenesulfonate salt of this compound, which modifies its solubility and physical properties while maintaining the chromophore structure responsible for its color properties.

PHYSICOCHEMICAL PROPERTIES

The parent compound Disperse Red 1 appears as a dark red powder with a melting point of 160-162°C and a density of 1.26 g/cm³ at 25°C . The tosylate derivative typically exhibits altered solubility profiles compared to the parent compound. While Disperse Red 1 is insoluble in water but soluble in organic solvents including ethanol, acetone, and benzene , the tosylate modification generally enhances solubility in specific mediums, making it more suitable for certain industrial applications.

In different chemical environments, Disperse Red 1 demonstrates variable colorimetric responses: producing yellow-brown coloration in strong sulfuric acid that changes to deep crimson red upon dilution, red coloration in nitric acid solution and strong hydrochloric acid, and light brown coloration in concentrated sodium hydroxide solution .

MOLECULAR STRUCTURE AND CLASSIFICATION

Disperse Red 1 belongs to the single azo class of dyes , characterized by containing one -N=N- (azo) linkage that connects aromatic rings. This azo group, combined with the nitro substituent, contributes to both its coloration properties and potential biological activities. The tosylate modification represents an ionic pairing between the Disperse Red 1 molecule and p-toluenesulfonic acid, affecting its physical properties without significantly altering the chromophore structure.

SYNTHESIS AND MANUFACTURING

PRODUCTION METHODOLOGY

The synthesis of Disperse Red 1, the precursor to its tosylate derivative, employs a diazotization and coupling reaction pathway. Specifically, it involves the diazotization of 4-nitrobenzenamine (p-nitroaniline) followed by coupling with N-ethyl-N-hydroxyethylaniline . This process yields the characteristic azo structure that defines this class of disperse dyes.

The conversion to the tosylate salt typically involves reaction with p-toluenesulfonic acid under controlled conditions to form the salt without disrupting the chromophore structure. This modification enhances certain properties making it more suitable for specific applications compared to the parent compound.

QUALITY PARAMETERS

The quality assessment of Disperse Red 1 and its derivatives includes evaluation of color strength, fastness properties, and purity. Standard testing metrics for Disperse Red 1 demonstrate favorable performance characteristics:

StandardIroning FastnessLight FastnessPerspiration FastnessWashing Fastness
FadingStainFadingFadingStainFadingStain
ISO434-55555

Table 1: Fastness Properties of Disperse Red 1

These fastness ratings indicate good to excellent performance across most parameters, with slightly lower performance in ironing stain resistance. The tosylate version may show modified fastness properties depending on application conditions.

INDUSTRIAL APPLICATIONS

EXTENDED APPLICATIONS

Beyond textile coloration, Disperse Red 1 and its derivatives find application in coloring wool, plastics, and fur . The tosylate modification potentially extends these applications to specialized fields where enhanced solubility profiles are advantageous. The tosylate form may provide benefits in applications requiring different solvent systems or improved stability under certain processing conditions.

BIOLOGICAL AND TOXICOLOGICAL PROPERTIES

BIOTRANSFORMATION PATHWAYS

Research on related disperse dyes provides insight into potential biotransformation pathways for Disperse Red 1 Tosylate. Studies employing nitroreductase enzymes immobilized on tosyl-activated magnetic particles have demonstrated that disperse dyes containing nitro and azo groups undergo specific biotransformation processes . While this research specifically examined Disperse Red 73, 78, and 167, the structural similarities suggest comparable mechanisms may apply to Disperse Red 1 Tosylate.

The primary biotransformation pathway for these compounds involves the reduction of nitro groups to corresponding amine groups . This process has significant toxicological implications, as the reduction products can potentially interact with biomolecules including DNA.

COMPARATIVE ANALYSIS

RELATION TO OTHER DISPERSE RED DYES

Disperse Red 1 Tosylate belongs to a broader family of disperse red dyes, each with distinctive structural features and applications. Other members of this family include Disperse Red 73, 78, 167, and 311 . These compounds share the fundamental azo chromophore structure but differ in substituent patterns, affecting their coloration properties, fastness characteristics, and biological activities.

ADVANTAGES AND LIMITATIONS

The tosylate modification of Disperse Red 1 likely confers specific advantages in terms of solubility, stability, or application properties compared to the parent compound. These modifications typically aim to enhance performance in targeted applications while potentially mitigating limitations of the original compound.

The parent compound Disperse Red 1 demonstrates moderate to excellent fastness properties across various parameters, with particular strength in wash fastness and perspiration fastness . These characteristics make it valuable for applications requiring color stability under various conditions. The specific advantages of the tosylate form would depend on the intended application context and processing requirements.

RESEARCH PERSPECTIVES AND FUTURE DIRECTIONS

CURRENT RESEARCH FOCUS

Current research related to disperse dyes containing nitro and azo groups focuses on understanding their biotransformation pathways, environmental impact, and potential toxicological effects. The development of enzymatic approaches for biotransformation, such as immobilized nitroreductase systems, represents a promising direction for addressing environmental concerns associated with these compounds .

Research also continues to explore structure-activity relationships among disperse dyes, aiming to optimize performance characteristics while minimizing potential adverse effects. The investigation of these relationships contributes to the rational design of improved dye compounds for industrial applications.

FUTURE PROSPECTS

Future research directions may include:

  • Development of more environmentally friendly alternatives that maintain desired coloration properties while reducing potential toxicological concerns

  • Enhanced understanding of structure-toxicity relationships to guide safer design principles

  • Improved biotransformation strategies for environmental remediation of disperse dye contamination

  • Application-specific modifications to enhance performance in emerging technological fields

These research avenues will contribute to both the continued industrial utility of disperse dyes and addressing associated environmental and health considerations.

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